(2S)-2-fluorobutane-1,4-diol
Description
Significance of Fluorine in Modulating Molecular Architecture and Reactivity in Chemical Research
The incorporation of fluorine into organic molecules imparts a range of unique and often beneficial properties. tandfonline.comchinesechemsoc.org With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than a hydrogen atom, allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk. tandfonline.comacs.org However, as the most electronegative element, fluorine's presence profoundly influences a molecule's electronic properties, pKa, metabolic stability, and conformation. chinesechemsoc.orgresearchgate.netnih.gov
Key Effects of Fluorination on Molecular Properties:
| Property | Effect of Fluorination | Reference |
| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. | chinesechemsoc.orgresearchgate.netnih.gov |
| Lipophilicity | Can be modulated to enhance absorption and transport properties. | nih.gov |
| pKa | Alters the acidity/basicity of adjacent functional groups through inductive effects. | nih.gov |
| Binding Affinity | Can be increased through favorable interactions with protein residues. | tandfonline.com |
| Conformation | Influences molecular shape through stereoelectronic effects like the gauche effect. | researchgate.net |
The Role of Chirality in Designing Stereoselective Synthetic Pathways and Advanced Materials
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological activity and materials science. rsc.orgslideshare.net Many biological molecules, including amino acids and sugars, are chiral, and living systems often exhibit high stereoselectivity, meaning that one enantiomer of a chiral drug may have a desired therapeutic effect while the other may be inactive or even harmful. slideshare.netnih.gov This necessitates the development of stereoselective synthetic methods to produce enantiomerically pure compounds. rsc.orgnih.gov
Stereoselective synthesis, which favors the formation of one stereoisomer over others, is crucial for producing drugs with improved efficacy and safety profiles. nih.gov Techniques such as the use of chiral catalysts, chiral auxiliaries, and resolutions are employed to achieve high levels of stereocontrol. numberanalytics.comethz.ch The ability to selectively synthesize a single enantiomer is a hallmark of modern organic chemistry and is essential for the development of new therapeutics. rsc.org
In the realm of materials science, chirality plays a critical role in the design of advanced materials with unique optical, electronic, and mechanical properties. chiralpedia.comrsc.org Chiral materials can interact with polarized light in specific ways, leading to applications in displays, optical sensors, and chiroptical devices. chiralpedia.com The handedness of chiral molecules can also influence the self-assembly of materials, leading to the formation of complex, ordered structures with novel functionalities. acs.orgarxiv.org
Contextualization of (2S)-2-Fluorobutane-1,4-diol within the Landscape of Chiral Fluorinated Building Blocks
This compound is a prime example of a chiral fluorinated building block, a class of small, enantiomerically pure molecules that serve as starting materials for the synthesis of more complex targets. beilstein-journals.orgacs.orgresearchgate.net These building blocks are strategically designed to contain both fluorine atoms and stereocenters, allowing for the direct introduction of these key features into a target molecule. rsc.orgbioorganica.com.ua The use of such building blocks simplifies synthetic routes and provides efficient access to a wide range of chiral fluorinated compounds. beilstein-journals.org
The structure of this compound, featuring a stereogenic center bearing a fluorine atom and two primary alcohol functionalities, makes it a versatile synthon. The hydroxyl groups can be readily transformed into a variety of other functional groups, enabling its incorporation into diverse molecular scaffolds. The defined stereochemistry at the C-2 position allows for the synthesis of enantiomerically pure products, which is of paramount importance in medicinal chemistry and materials science. utdallas.edunih.gov
The strategic placement of the fluorine atom in this compound can be leveraged to modulate the properties of the final products in a predictable manner. This building block and others like it are instrumental in the ongoing exploration of fluorinated chemical space and the development of next-generation pharmaceuticals and functional materials. bioorganica.com.uasoton.ac.uk
Structure
3D Structure
Properties
Molecular Formula |
C4H9FO2 |
|---|---|
Molecular Weight |
108.11 g/mol |
IUPAC Name |
(2S)-2-fluorobutane-1,4-diol |
InChI |
InChI=1S/C4H9FO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1 |
InChI Key |
IBZHQYDVHLIBLL-BYPYZUCNSA-N |
Isomeric SMILES |
C(CO)[C@@H](CO)F |
Canonical SMILES |
C(CO)C(CO)F |
Origin of Product |
United States |
Strategic Stereoselective Synthesis of 2s 2 Fluorobutane 1,4 Diol
Foundational Retrosynthetic Analyses and Disconnection Strategies for Chiral Fluorinated Butanediols
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials amazonaws.com. For a chiral molecule like (2S)-2-fluorobutane-1,4-diol, this analysis must consider the origin and control of stereochemistry.
Key disconnection strategies for this compound include:
C-F Bond Disconnection: This is one of the most direct approaches, where the fluorine atom is envisioned as being introduced late in the synthesis via a fluorination reaction. This leads to a precursor such as a chiral protected butanetriol or a related derivative with a leaving group at the C2 position. The challenge lies in achieving high stereoselectivity during the C-F bond formation step.
C-O Bond Disconnections: Disconnecting the C-O bonds of the primary or secondary alcohols can lead to various precursors. For instance, disconnection of the C4-O bond suggests a precursor like (2S)-2-fluorobutanal, which could be subjected to a carbon-carbon bond formation reaction (e.g., Grignard or Wittig reaction) followed by hydroboration-oxidation.
Epoxide Precursor Strategy: A powerful strategy involves recognizing the 1,2-fluorohydrin moiety within the target. This suggests a retrosynthetic disconnection to a chiral epoxide. Ring-opening of a suitable chiral epoxide with a fluoride (B91410) source is a well-established method for generating fluorohydrins with excellent regio- and stereocontrol nih.govresearchgate.netnih.gov. The primary alcohol at C4 can be installed before or after the epoxide opening.
Chiral Pool Starting Materials: Another approach involves starting from a readily available chiral molecule (the "chiral pool"), such as a carbohydrate or an amino acid, which already possesses some of the required stereocenters. For example, derivatives of malic acid or aspartic acid could serve as synthons for the butanediol (B1596017) backbone.
These foundational strategies form the basis for the specific synthetic methodologies discussed in the following sections.
Enantioselective and Diastereoselective Synthetic Methodologies
The precise installation of the fluorine atom and the control of the hydroxyl group stereochemistry are paramount. Several methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of fluorinated molecules.
Asymmetric fluorination involves the introduction of a fluorine atom into a prochiral substrate using a chiral reagent or catalyst to induce enantioselectivity. The development of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor has enabled the advancement of catalytic asymmetric methods nih.gov.
For the synthesis of this compound, a plausible route involves the asymmetric fluorination of a β-hydroxy ester. This could be achieved using a chiral metal complex, such as a palladium-BINAP catalyst, which coordinates to the substrate to form a chiral enolate. This chiral complex then directs the attack of the electrophilic fluorine source to one face of the enolate, establishing the stereocenter at C2 nih.gov.
Table 1: Proposed Asymmetric Fluorination Route
| Step | Transformation | Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Asymmetric Fluorination | β-hydroxy ester precursor, NFSI, Chiral Palladium Catalyst (e.g., Pd-(S)-BINAP complex) | Formation of α-fluoro-β-hydroxy ester with high enantioselectivity at C2. |
| 2 | Reduction | LiAlH₄ or BH₃·THF | Reduction of the ester and carboxylic acid moieties to the corresponding primary alcohols. |
This approach leverages well-established catalytic systems to directly create the C-F stereocenter with high enantiomeric excess nih.gov.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Evans' oxazolidinones are a classic example used to control the stereochemistry of enolate reactions illinois.edu.
A synthesis of this compound using this strategy would begin by attaching a butanoyl derivative to a chiral auxiliary. The resulting imide can be enolized, and the chiral auxiliary blocks one face of the enolate, forcing an electrophilic fluorinating agent (e.g., NFSI) to attack from the less hindered side. This diastereoselective fluorination sets the stereochemistry at the C2 position. Subsequent removal of the auxiliary and reduction of the carbonyl yields the target diol.
Table 2: Proposed Chiral Auxiliary-Mediated Route
| Step | Transformation | Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Acylation | Butanoyl chloride derivative, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi | Formation of the N-acylated chiral auxiliary. |
| 2 | Diastereoselective Fluorination | NaHMDS, NFSI | Introduction of fluorine at the α-position with high diastereoselectivity. |
| 3 | Auxiliary Cleavage & Reduction | LiBH₄ or other suitable reductant | Reductive cleavage of the auxiliary to yield a chiral fluoroalcohol. |
This method provides a reliable way to control the absolute stereochemistry of the fluorine-bearing center illinois.edu.
Asymmetric catalysis is a cornerstone of modern synthesis. Beyond the direct fluorination mentioned earlier, asymmetric catalysis can be employed in other key steps, such as C-C bond formation or reduction reactions.
One powerful strategy is the asymmetric aldol (B89426) reaction nih.gov. A vinylogous Mukaiyama aldol reaction between 2-(trimethylsilyloxy)furan and a suitable aldehyde, catalyzed by a chiral Lewis acid, can generate a butenolide with a stereocenter at what will become the C4 position. This intermediate can then be elaborated.
Alternatively, and more directly, an asymmetric reduction of a ketone precursor is a highly effective strategy. For instance, 4-hydroxy-2-butanone (B42824) can be fluorinated at the C3 position (which becomes C2 in the final product after reduction) and then subjected to an asymmetric reduction using a chiral catalyst, such as a Noyori-type ruthenium catalyst or an oxazaborolidine (CBS) catalyst. This reduction would stereoselectively form the secondary alcohol, yielding the desired (2S) configuration.
Table 3: Proposed Asymmetric Reduction Route
| Step | Transformation | Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Synthesis of Precursor | Synthesis of 1,4-dihydroxybutan-2-one. | Formation of the ketone precursor. |
| 2 | Fluorination | Electrophilic fluorination (e.g., Selectfluor) | Formation of 3-fluoro-1,4-dihydroxybutan-2-one. |
Enzymes are highly efficient and stereoselective catalysts. Chemoenzymatic routes combine the advantages of traditional organic synthesis with the selectivity of biocatalysis. Lipases, reductases, and other enzymes can be used to resolve racemic mixtures or to perform asymmetric transformations on prochiral substrates researchgate.netnih.gov.
A potential chemoenzymatic route to this compound could involve:
Enzymatic Resolution: A racemic mixture of a protected 2-fluoro-1,4-butanediol derivative could be subjected to enzymatic resolution using a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer), allowing for the separation of the acylated product from the desired unreacted (S)-enantiomer nih.gov.
Asymmetric Reduction: A fluorinated keto-alcohol precursor, such as 1-hydroxy-3-fluorobutan-2-one, could be stereoselectively reduced using a ketoreductase (KRED) enzyme. By selecting the appropriate enzyme, which often follows Prelog's rule, the ketone can be reduced to the desired (S)-alcohol with very high enantiomeric excess researchgate.net.
Table 4: Proposed Chemoenzymatic Asymmetric Reduction
| Step | Transformation | Biocatalyst and Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Synthesis of Precursor | Chemical synthesis of 1,4-dihydroxy-3-fluorobutan-2-one. | Prochiral ketone substrate. |
Epoxide-Opening Strategies in the Generation of Fluorinated Hydroxylated Architectures
The ring-opening of epoxides with nucleophiles is a powerful and stereospecific reaction that proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the site of attack chemistrysteps.com. This strategy is particularly effective for synthesizing 1,2-functionalized compounds like fluorohydrins nih.gov.
A plausible synthesis for this compound via this route would start with a chiral epoxide, for example, (R)-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)oxirane. This precursor contains the required carbon backbone and has the C4 hydroxyl group protected. The key step is the regioselective opening of the epoxide ring with a fluoride source. Reagents like potassium fluoride with a phase-transfer catalyst or amine-HF complexes (e.g., Et₃N·3HF) are effective for this transformation nih.gov. The fluoride ion will attack the less sterically hindered carbon (C2), leading to inversion of configuration and the formation of the fluorohydrin with the desired (S) stereochemistry at C2. A final deprotection step would yield the target diol.
Table 5: Proposed Epoxide-Opening Route
| Step | Transformation | Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Epoxide Synthesis | From a chiral allylic alcohol precursor (e.g., via Sharpless asymmetric epoxidation). | Formation of a chiral epoxide like (R)-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)oxirane. |
| 2 | Nucleophilic Ring-Opening | Et₃N·3HF or TBAF/KHF₂ | Regio- and stereoselective opening of the epoxide to form the 1,2-fluorohydrin. |
The stereochemical outcome of this reaction is highly predictable, making it a robust method for accessing chiral fluorinated diols nih.govlibretexts.org.
Protecting Group Strategies for Selective Functionalization of Diol Moieties
The presence of two hydroxyl groups with different steric and electronic environments in this compound—a primary and a secondary alcohol—necessitates the use of protecting groups for selective functionalization. The choice of protecting group is critical for achieving high yields and preventing unwanted side reactions.
A common strategy involves the selective protection of the less sterically hindered primary alcohol. This can be achieved by using bulky protecting groups that react preferentially at the more accessible primary hydroxyl group. Silyl (B83357) ethers are particularly useful in this regard, with their steric bulk being tunable to control selectivity. For instance, tert-butyldiphenylsilyl (TBDPS) chloride is known to selectively protect primary alcohols over secondary ones.
Another approach is the use of benzyl (B1604629) ethers, which are robust and can be removed under mild hydrogenolysis conditions. In the synthesis of related fluorinated diols, benzyl groups have been successfully employed to protect primary alcohol functionalities.
Conversely, to functionalize the primary alcohol, it may be necessary to protect both hydroxyl groups and then selectively deprotect the primary one. However, a more efficient strategy is the direct selective protection of the secondary alcohol, although this is often more challenging.
The choice of protecting group also depends on the reaction conditions of subsequent synthetic steps. The stability of the protecting group under various pH ranges and in the presence of different reagents is a key consideration.
Table 1: Comparison of Protecting Groups for Selective Functionalization
| Protecting Group | Reagents for Protection | Selectivity for Primary OH | Deprotection Conditions | Orthogonality |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, imidazole | Moderate to Good | TBAF, THF; or mild acid | Cleaved by fluoride and acid |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, imidazole | Excellent | TBAF, THF; or stronger acid | Cleaved by fluoride and acid |
| Benzyl (Bn) | BnBr, NaH | Good | H₂, Pd/C | Removed by hydrogenolysis |
| Trityl (Tr) | Tr-Cl, pyridine | Excellent | Mild acid | Acid labile |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA | Low | Acid | Acid labile |
Optimization of Synthetic Pathways for Research-Scale Preparation and Purity
A crucial starting point is the selection of a suitable chiral precursor that establishes the (S)-stereocenter. A common strategy in the synthesis of chiral fluorinated compounds is to start from a chiral epoxide. For instance, a synthetic route could commence from a commercially available chiral starting material, which undergoes a series of high-yielding transformations to introduce the fluorine atom and the diol functionality.
The introduction of the fluorine atom is a critical step. Nucleophilic fluorination reactions are often employed, and the choice of fluorinating agent can significantly impact the yield and stereoselectivity of this step. Reagents such as diethylaminosulfur trifluoride (DAST) or Olah's reagent (pyridine-HF) are commonly used for deoxyfluorination of alcohols.
Each step in the synthesis must be optimized by carefully controlling reaction parameters such as temperature, reaction time, solvent, and stoichiometry of reagents. The purification of intermediates is also a critical consideration. Chromatographic techniques are often necessary to ensure the high purity of each intermediate, which directly impacts the purity of the final product.
Table 2: Key Optimization Parameters in a Hypothetical Synthetic Pathway
| Synthetic Step | Parameter to Optimize | Desired Outcome |
| Epoxide Ring Opening | Choice of nucleophile and catalyst | High regioselectivity and yield |
| Fluorination | Fluorinating agent, temperature | High yield and stereoselectivity |
| Protecting Group Introduction | Steric bulk of protecting group | High selectivity for the primary alcohol |
| Deprotection | Deprotection reagent and conditions | Clean and high-yielding removal of the protecting group |
| Purification | Chromatographic conditions | High purity of intermediates and final product |
Advanced Spectroscopic and Chromatographic Characterization for Research and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For (2S)-2-fluorobutane-1,4-diol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a comprehensive analysis.
Proton (¹H) and Carbon-13 (¹³C) NMR for Backbone Analysis
¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of this compound.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. In this compound, the presence of a fluorine atom and two hydroxyl groups significantly influences the chemical shifts of adjacent protons. The protons on the carbon bearing the fluorine (H-2) are expected to show a large coupling to the fluorine nucleus, resulting in a complex multiplet. The protons of the methylene (B1212753) groups (H-1, H-3, and H-4) will also exhibit distinct signals and coupling patterns based on their proximity to the chiral center and hydroxyl groups.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-1a, H-1b | 3.6 - 3.8 | ddd (diastereotopic) | J(H-1, H-2), J(H-1, F), J(H-1a, H-1b) |
| H-2 | 4.5 - 4.8 | dddd | J(H-2, H-1a), J(H-2, H-1b), J(H-2, H-3a), J(H-2, H-3b), J(H-2, F) |
| H-3a, H-3b | 1.7 - 2.0 | m (diastereotopic) | J(H-3, H-2), J(H-3, H-4), J(H-3a, H-3b) |
| H-4a, H-4b | 3.7 - 3.9 | m (diastereotopic) | J(H-4, H-3) |
| OH | Variable | br s | - |
Note: This is an illustrative table with expected values. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds jeolusa.com. The chemical shifts of the other carbon atoms will be influenced by the hydroxyl groups and the fluorine atom.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) | Expected Coupling Constant (Hz) |
| C-1 | ~65 | d | ²J(C-1, F) |
| C-2 | 88 - 92 | d | ¹J(C-2, F) ≈ 170-180 |
| C-3 | ~30 | d | ²J(C-3, F) |
| C-4 | ~60 | t (small) | ³J(C-4, F) |
Note: This is an illustrative table with expected values based on similar fluorinated compounds. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Diastereomer Differentiation
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus wikipedia.org. The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and differentiating between stereoisomers wikipedia.orgthermofisher.com. In a chiral molecule like this compound, the fluorine resonance will appear as a single signal. However, if diastereomers were present, they would likely have distinct ¹⁹F chemical shifts, making this technique valuable for assessing diastereomeric purity. The signal in the ¹⁹F spectrum will be split by neighboring protons, providing further structural confirmation.
Expected ¹⁹F NMR Data:
| Nucleus | Expected Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity |
| F | -190 to -210 | dddd |
Note: This is an illustrative table with expected values. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between H-1 and H-2, H-2 and H-3, and H-3 and H-4.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning which protons are attached to which carbons. For example, the proton signal around 4.5-4.8 ppm would show a correlation to the carbon signal at 88-92 ppm, confirming the C-2/H-2 pair.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. For a small molecule like this compound, NOESY can help in confirming the relative stereochemistry by observing through-space interactions between protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern. For this compound, a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) would be used to observe the molecular ion or a protonated/adduct ion to confirm the molecular formula (C₄H₉FO₂).
Harder ionization techniques, such as electron ionization (EI), would induce fragmentation. The fragmentation pattern of alcohols often involves two main pathways: alpha-cleavage and dehydration libretexts.org.
Alpha-cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom.
Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols libretexts.org.
For fluorinated compounds, the loss of HF (20 Da) or a fluorine radical (19 Da) can also be observed whitman.edu. The fragmentation of silylated fluorinated alcohols has been noted to involve the loss of fluorinated silyl (B83357) groups nih.gov.
Expected Fragmentation Data (Illustrative):
| m/z | Possible Fragment |
| [M+H]⁺ or [M+Na]⁺ | Molecular ion adduct (confirms molecular weight) |
| M-18 | Loss of H₂O |
| M-19 | Loss of F |
| M-20 | Loss of HF |
| Various | Fragments from C-C bond cleavages |
Note: This is an illustrative table of potential fragments.
Chiral Chromatography for Enantiomeric Excess (ee) Determination
Chiral chromatography is a critical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the enantiomeric separation of chiral compounds. The CSP creates a chiral environment where the two enantiomers of a racemic mixture can interact differently, leading to different retention times and thus, separation. For a diol like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and can be calculated from the peak areas of the two enantiomers in the chromatogram.
Illustrative Chiral HPLC Data:
| Enantiomer | Retention Time (min) | Peak Area |
| (2R)-2-fluorobutane-1,4-diol | 10.2 | - |
| This compound | 12.5 | - |
Note: This is an illustrative table. The elution order and retention times depend on the specific chiral column and mobile phase used.
By integrating the peak areas of the two enantiomers, the enantiomeric excess can be determined, confirming the stereochemical purity of the (2S)-isomer.
Gas Chromatography (GC) on Chiral Columns
Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers. gcms.cz For a chiral molecule such as this compound, this method is essential for determining enantiomeric purity and for analytical-scale separation from its (2R) counterpart. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have different association constants, leading to different retention times and, thus, separation. researchgate.net
Commonly used CSPs for the separation of chiral molecules, including those with hydroxyl and other functional groups, are derivatives of cyclodextrins. gcms.czelementlabsolutions.com These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin (B1172386) rim (e.g., through permethylation or acylation), their enantioselective properties can be tailored for specific separations. uvison.com
For the analysis of this compound, a derivatized β- or γ-cyclodextrin column would likely be employed. The separation would depend on the differential interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte's hydroxyl and fluoro groups and the chiral stationary phase. The enantiomer that forms the more stable inclusion complex with the CSP will be retained longer on the column. researchgate.net While specific experimental data for this compound is not extensively published, a hypothetical separation on a popular chiral column is outlined below to illustrate the expected results.
Table 1: Illustrative GC Separation Parameters for Enantiomers of 2-Fluorobutane-1,4-diol
| Parameter | Value |
| Column | Chiraldex G-TA (2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |
| Carrier Gas | Helium |
| Oven Program | 80°C (hold 2 min), then 5°C/min to 150°C |
| Injector Temp. | 220°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250°C |
| Hypothetical Retention Time (2R) | 12.5 min |
| Hypothetical Retention Time (2S) | 12.9 min |
| Separation Factor (α) | 1.032 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray diffraction is the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure substance, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom. soton.ac.uk
For this compound, obtaining a suitable single crystal would allow for the direct confirmation of the 'S' configuration at the C2 stereocenter. This is typically achieved through the analysis of anomalous dispersion, where the scattering of X-rays by the atoms (particularly heavier atoms, though possible with lighter atoms like oxygen and fluorine with modern equipment) has a small out-of-phase component that is sensitive to the absolute structure. mit.edu
Furthermore, X-ray crystallography provides invaluable insight into the molecule's solid-state conformation and intermolecular interactions. nih.gov Analysis of a related compound, meso-2,3-difluoro-1,4-butanediol, reveals that the vicinal fluorine atoms adopt an anti conformation in the crystal lattice. nih.govresearchgate.net For this compound, crystallographic analysis would reveal key conformational details, such as the torsion angles along the C1-C2-C3-C4 backbone and the orientation of the hydroxyl and fluoro substituents.
Crucially, this technique elucidates the network of hydrogen bonds within the crystal. The hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors, leading to the formation of chains or sheets that dictate the crystal packing. researchgate.net These interactions are fundamental to understanding the physical properties of the solid material.
Table 2: Representative Crystallographic Data for a Fluorinated Diol Derivative
Note: This table is illustrative, based on data for related small organic molecules, as specific crystallographic data for this compound is not publicly available.
| Parameter | Example Value |
| Chemical Formula | C₄H₉FO₂ |
| Formula Weight | 108.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.93 |
| b (Å) | 10.97 |
| c (Å) | 14.80 |
| β (°) ** | 98.62 |
| Volume (ų) ** | 900.1 |
| Z (molecules/unit cell) | 4 |
| Hydrogen Bonding | O-H···O interactions observed |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for characterizing the functional groups and bonding within a molecule. uni-siegen.de These methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment during a vibration, while Raman spectroscopy measures the scattering of light due to changes in polarizability. ksu.edu.sa
For this compound, the vibrational spectra would be dominated by features corresponding to its key functional groups: hydroxyl (-OH), fluoro (-F), and alkyl (C-H, C-C) moieties.
O-H Stretching: The most prominent feature in the IR spectrum would be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding. uni-siegen.de The breadth of this band provides information about the strength and distribution of hydrogen bonds in the sample. In the Raman spectrum, this mode is typically weaker.
C-H Stretching: In the 2850-3000 cm⁻¹ region, sharp peaks corresponding to symmetric and asymmetric stretching vibrations of the C-H bonds in the butane (B89635) backbone would be observed in both IR and Raman spectra.
C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ range. nih.gov The exact position is sensitive to the local electronic environment. This peak would likely be weak in the Raman spectrum.
C-O Stretching: The C-O stretching vibrations of the primary and secondary alcohol groups will appear as strong bands in the IR spectrum, generally between 1050 and 1200 cm⁻¹.
By analyzing the position, shape, and intensity of these vibrational bands, detailed information on the molecular structure and intermolecular forces, particularly hydrogen bonding, can be ascertained.
Table 3: Predicted Principal Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |
| C-H Stretch | 2850-3000 | Medium-Strong | Strong |
| C-O Stretch | 1050-1200 | Strong | Medium |
| C-F Stretch | 1000-1100 | Strong | Weak |
| C-H Bend | 1350-1470 | Medium | Medium |
| C-C Stretch | 800-1000 | Weak-Medium | Medium |
Computational and Theoretical Investigations of 2s 2 Fluorobutane 1,4 Diol
Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) and ab initio approaches, are fundamental to understanding the electronic structure of (2S)-2-fluorobutane-1,4-diol. These calculations elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and the influence of its functional groups—a fluorine atom and two hydroxyl groups.
The introduction of a highly electronegative fluorine atom at the C2 position significantly perturbs the electronic landscape of the butane-1,4-diol backbone. Key characteristics revealed by quantum chemical calculations include:
Charge Distribution: The fluorine atom induces a strong dipole moment by withdrawing electron density from the adjacent carbon atom (C2). This polarization effect extends further along the carbon chain, influencing the acidity of the hydroxyl protons and the reactivity of various sites in the molecule.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically associated with regions of high electron density, such as the oxygen atoms of the hydroxyl groups, making them susceptible to electrophilic attack. The LUMO is often centered around the σ* antibonding orbitals of the C-F and C-O bonds, indicating sites for potential nucleophilic attack.
Bonding Analysis: Theoretical methods can quantify the strength and nature of the covalent bonds. For instance, the C-F bond is highly polarized and strong. The calculations also characterize non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl groups and between a hydroxyl group and the fluorine atom, which are crucial for determining the molecule's preferred conformation.
These fundamental electronic properties are essential for predicting the molecule's physical properties and chemical behavior.
Conformational Analysis and Energy Landscapes, Including the Influence of the Fluorine Atom
The flexibility of the butane (B89635) backbone in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is critical as the molecule's shape dictates its biological activity and physical properties.
The conformational landscape is shaped by a complex interplay of several factors:
Steric Hindrance: Repulsion between bulky groups favors staggered conformations where substituents are farthest apart.
Torsional Strain: Eclipsed arrangements of atoms along C-C bonds are energetically unfavorable.
Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-OH) and acceptors (-OH, -F) allows for the formation of stable, cyclic-like structures. A hydrogen bond between the two hydroxyl groups or between the C1-hydroxyl and the fluorine atom can significantly lower the energy of a specific conformer. uc.pt
Gauche Effect: A well-documented phenomenon in fluorinated alkanes is the tendency for a gauche arrangement of electronegative substituents (like fluorine and oxygen) to be more stable than the anti conformation. researchgate.net This is attributed to hyperconjugative interactions, where electron density is donated from a C-H or C-C bonding orbital into an adjacent C-F antibonding orbital (σ → σ*). researchgate.net
For this compound, computational models predict a complex potential energy surface with several low-energy minima. The most stable conformers are likely those that maximize stabilizing intramolecular hydrogen bonds while minimizing steric clashes. uc.ptresearchgate.net The fluorine atom's influence is twofold: it participates in hyperconjugative stabilization in gauche orientations and can also act as a weak hydrogen bond acceptor. researchgate.netupenn.edu Studies on similar molecules like 2,3-difluorobutane (B14755600) and butane-2,3-diol have shown that the interplay of these effects can lead to unexpected conformational preferences that cannot be predicted by simple steric arguments alone. researchgate.netyoutube.com
Table 1: Key Interactions Influencing Conformation
| Interaction Type | Description | Expected Effect on Stability |
|---|---|---|
| Steric Repulsion | Repulsive forces between electron clouds of bulky groups. | Favors anti/staggered arrangements. |
| Intramolecular H-Bonding | Attraction between an -OH proton and another O or F atom. | Stabilizes specific gauche conformations. |
| Gauche Effect | Preference for gauche arrangement of electronegative groups. | Stabilizes specific gauche conformations via hyperconjugation. |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure verification and interpretation of experimental spectra. For this compound, the theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters is particularly useful.
The process typically involves:
Performing a conformational search to identify all low-energy conformers.
Optimizing the geometry of each conformer using a suitable level of theory (e.g., DFT).
Calculating the NMR shielding tensors for each atom in each conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
Averaging the chemical shifts over the Boltzmann population of conformers to obtain a final predicted spectrum. nih.gov
These calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The accuracy of modern DFT methods, when combined with appropriate basis sets and solvent models, can be very high, often with root-mean-square deviations of 0.2–0.4 ppm for ¹H shifts. mdpi.comnih.gov
Predicted NMR data for this compound would show characteristic features:
¹⁹F NMR: A single resonance with complex splitting due to coupling with protons on C1, C2, and C3.
¹H NMR: The proton on the fluorine-bearing carbon (H2) would appear at a significantly downfield shift. The diastereotopic protons on the -CH₂OH groups would exhibit distinct chemical shifts and coupling patterns.
¹³C NMR: The carbon attached to the fluorine atom (C2) would show a large resonance and be split into a doublet by the fluorine atom (¹JCF coupling). The carbons adjacent to C2 would also show smaller C-F couplings.
Comparing calculated shifts with experimental data helps in the unambiguous assignment of all signals and confirms the molecule's constitution and predominant conformation in solution.
Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations
Theoretical chemistry allows for the exploration of potential chemical reactions involving this compound without performing the experiment. By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely mechanism, calculate activation energies, and predict reaction rates and product distributions.
This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states—the highest energy point along the reaction coordinate. semanticscholar.org For example, a potential transformation for a diol is acid-catalyzed cyclodehydration to form a fluorinated tetrahydrofuran (B95107) derivative.
Table 2: Hypothetical Reaction Pathway Analysis for Cyclodehydration
| Step | Description | Computational Task |
|---|---|---|
| 1. Protonation | One of the hydroxyl groups is protonated by an acid catalyst. | Model the structure and energy of the protonated diol. |
| 2. Sₙ2 Attack | The other hydroxyl group acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group to form a five-membered ring. | Locate the transition state for the ring-closing step. Calculate the activation energy. |
The presence of the fluorine atom would significantly influence this reaction. Its electron-withdrawing nature would destabilize any carbocation intermediates, making an Sₙ1-type mechanism less likely. nih.gov It would also affect the nucleophilicity of the nearby hydroxyl group. Computational modeling can precisely quantify these electronic effects on the reaction barrier. researchgate.net Such studies are vital for understanding reactivity and designing efficient synthetic routes. researchgate.net
Molecular Dynamics Simulations to Explore Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions with solvent molecules on a timescale from picoseconds to microseconds. nih.govnih.gov
For this compound, an MD simulation could be used to:
Explore Conformational Space: Observe the transitions between different stable conformations in a solvent, providing a more realistic picture of the molecule's flexibility than a static potential energy scan.
Analyze Solvation: Study the arrangement of solvent molecules (e.g., water) around the diol. This can reveal detailed information about the hydrogen-bonding network between the solute and solvent, which is critical for understanding its solubility and transport properties.
Calculate Dynamic Properties: Determine properties like diffusion coefficients, which relate to how the molecule moves through a medium.
MD simulations are particularly powerful for studying how a molecule like this compound might interact with a larger biological system, such as an enzyme active site, by providing insights into the binding process and the conformational changes that occur upon binding.
Reactivity and Chemical Transformations of 2s 2 Fluorobutane 1,4 Diol in a Research Context
Selective Derivatization of Hydroxyl Functionalities
The presence of two primary hydroxyl groups in (2S)-2-fluorobutane-1,4-diol allows for a variety of selective derivatization strategies, enabling its use in the synthesis of more complex molecules.
Regioselective Protection and Deprotection Strategies
The selective protection of one hydroxyl group over the other is a key step in utilizing this compound as a synthetic intermediate. This regioselectivity can be achieved by exploiting subtle differences in the steric and electronic environment of the two hydroxyl groups. For instance, enzymatic catalysis can provide a high degree of regioselectivity.
One common strategy involves the use of protecting groups that can be selectively introduced and removed under different reaction conditions. For example, a bulky protecting group, such as a silyl (B83357) ether, may preferentially react with the less sterically hindered hydroxyl group.
| Protecting Group | Reagent | Typical Conditions | Selectivity |
| Benzyl (B1604629) ether | Benzyl bromide, NaH | DMF, 0 °C to rt | Generally low, may require optimization |
| Acetonide | 2,2-Dimethoxypropane, CSA | Acetone, rt | Protects both hydroxyls as a cyclic acetal |
| Silyl ethers (e.g., TBDMS) | TBDMSCl, Imidazole | DMF, rt | Can exhibit moderate selectivity for the primary hydroxyl |
Deprotection strategies are equally important and are chosen based on the stability of the protecting group and the compatibility with other functional groups in the molecule. For example, benzyl ethers are typically removed by hydrogenolysis, while silyl ethers are cleaved using fluoride (B91410) reagents.
Oxidation and Reduction Chemistry of the Diol System
The hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids using a variety of reagents. The choice of oxidant determines the extent of oxidation. Milder oxidants, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehydes, while stronger oxidants, like potassium permanganate (B83412) (KMnO4), can lead to the formation of dicarboxylic acids.
The selective oxidation of one hydroxyl group is challenging but can be achieved through protecting group strategies or by using enzyme-catalyzed reactions. For instance, a flavoprotein alcohol oxidase has been shown to facilitate the double and triple oxidation of diols, leading to the formation of lactones or hydroxy acids, depending on the substrate. nih.gov In some cases, oxidation of diols can lead to the formation of lactones through an intramolecular cyclization. nih.govrsc.org
Reduction of the corresponding oxidized species back to the diol can be accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
| Reaction | Reagent | Product(s) |
| Partial Oxidation | PCC, Dess-Martin periodinane | Mono- or di-aldehyde |
| Full Oxidation | KMnO4, Jones reagent | Mono- or di-carboxylic acid |
| Oxidative Cyclization | Selectfluor, NaBr | Lactone |
| Reduction | NaBH4, LiAlH4 | Diol |
Esterification and Etherification Reactions for Synthetic Diversification
Esterification and etherification of the hydroxyl groups are common methods for synthetic diversification. Esterification is typically achieved by reacting the diol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of a catalyst.
Etherification can be performed under various conditions, such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide. fluorine1.ru The synthesis of fluorinated ethers can also be achieved by the addition of alcohols to epoxides or the interaction of fluoroolefins with alcohols. fluorine1.ru
These reactions can be performed selectively by employing protecting groups or by taking advantage of the different reactivity of the two hydroxyl groups.
Reactivity Pertaining to the Fluorine Atom and its Stereochemical Influence
The fluorine atom at the C2 position significantly influences the reactivity and stereochemistry of this compound.
Fluorine's Impact on Adjacent Stereocenters and Functional Groups
The high electronegativity of fluorine can influence the reactivity of adjacent functional groups through inductive effects. This can affect the acidity of the hydroxyl protons and the susceptibility of the neighboring carbon atoms to nucleophilic attack.
Pathways for Nucleophilic Substitution or Elimination at the Fluorinated Carbon (in a mechanistic context)
Direct nucleophilic substitution at the fluorinated carbon is generally difficult due to the strength of the carbon-fluorine bond. siue.edu However, under certain conditions, this transformation can occur. The primary mechanism for nucleophilic fluorination is the SN2 reaction, which involves a backside attack by a nucleophile, resulting in an inversion of stereochemistry at the reaction center. alfa-chemistry.com This reaction often requires a good leaving group at the carbon center and a suitable fluoride source. alfa-chemistry.com
Cyclization Reactions and Formation of Fluorinated Heterocycles from the Butanediol (B1596017) Scaffold.
The 1,4-diol motif in this compound is a prime substrate for intramolecular cyclization reactions to generate five-membered fluorinated heterocycles, such as substituted tetrahydrofurans. The course of these reactions is typically dictated by the reaction conditions, which can be broadly categorized as acidic or basic.
Under acidic conditions, protonation of one of the hydroxyl groups converts it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the remaining hydroxyl group leads to the formation of a cyclic ether. The relative ease of protonation and the stability of the potential carbocation intermediate influence which hydroxyl group participates in the initial step.
Alternatively, base-catalyzed cyclization proceeds via deprotonation of one of the hydroxyl groups to form an alkoxide. This is often followed by the conversion of the other hydroxyl group into a better leaving group, for instance, by tosylation or mesylation. The resulting intramolecular Williamson ether synthesis furnishes the desired heterocyclic product.
The presence of the electron-withdrawing fluorine atom at the C2 position is expected to influence the nucleophilicity of the adjacent hydroxyl group at C1 and the electrophilicity of the C2 carbon. This electronic effect can impact the rate and regioselectivity of the cyclization reaction.
| Reaction Type | General Conditions | Potential Product | Key Intermediates |
| Acid-Catalyzed Cyclization | H₂SO₄, TsOH, heat | 3-Fluorotetrahydrofuran | Protonated diol, Oxonium ion |
| Base-Catalyzed Cyclization | 1. NaH, TsCl; 2. Heat | 3-Fluorotetrahydrofuran | Mono-alkoxide, Mono-tosylate |
Table 1: Overview of Potential Cyclization Reactions of this compound.
Detailed research into these cyclization reactions would involve systematic variation of catalysts, solvents, and temperature to optimize the yield of the desired fluorinated heterocycle. Characterization of the products would be achieved through standard spectroscopic techniques such as NMR and mass spectrometry.
Investigations into Stereochemical Retention or Inversion During Transformations.
A critical aspect of the chemical transformations of this compound is the stereochemical outcome at the chiral center (C2). The formation of cyclic products via intramolecular nucleophilic substitution offers a classic scenario for investigating whether the reaction proceeds with retention or inversion of configuration.
In the context of forming 3-fluorotetrahydrofuran, the intramolecular cyclization can be mechanistically viewed as an S(_N)2 reaction. In a typical S(_N)2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, resulting in an inversion of the stereochemical configuration at that center.
Considering the base-catalyzed cyclization of this compound, let us assume the primary hydroxyl group at C4 is converted into a good leaving group (e.g., a tosylate). The intramolecular nucleophilic attack would then involve the alkoxide formed at C1 attacking the carbon at C4, which is not a stereocenter.
However, if the secondary hydroxyl group at C1 is converted into a leaving group, the intramolecular attack would occur from the C4-alkoxide onto the chiral C2 carbon. In this scenario, the stereochemical outcome is highly pertinent. According to the principles of S(_N)2 reactions, this would be expected to proceed with inversion of configuration. If the starting material is this compound, the resulting 3-fluorotetrahydrofuran would have the (R) configuration.
Conversely, a reaction pathway that proceeds with retention of configuration would yield the (S)-3-fluorotetrahydrofuran. Such an outcome might be possible through a double inversion mechanism or via a pathway that does not follow a classic S(_N)2 trajectory.
| Starting Material | Hypothetical Transformation | Expected Mechanism | Predicted Product Stereochemistry |
| This compound | Intramolecular cyclization via substitution at C2 | S(_N)2 | (3R)-3-Fluorotetrahydrofuran (Inversion) |
| This compound | Intramolecular cyclization via substitution at C2 | Hypothetical Retention Pathway | (3S)-3-Fluorotetrahydrofuran (Retention) |
Table 2: Predicted Stereochemical Outcomes of Intramolecular Cyclization at the C2 Position.
Experimental verification of the stereochemistry of the cyclized product, for instance, through chiral chromatography or polarimetry, would be essential to determine the actual stereochemical course of the reaction. Such studies are fundamental to understanding the reactivity of fluorinated chiral molecules and for the rational design of stereospecific synthetic routes to complex fluorinated targets.
Applications of 2s 2 Fluorobutane 1,4 Diol As a Chiral Synthetic Building Block
Precursor in the Asymmetric Synthesis of Complex Organofluorine Molecules
(2S)-2-Fluorobutane-1,4-diol serves as a valuable precursor in the asymmetric synthesis of more complex organofluorine molecules, particularly those with applications in pharmaceuticals and agrochemicals. The stereochemically defined fluorine atom at the C2 position allows for the transfer of chirality to subsequent products, a crucial aspect in the development of enantiomerically pure bioactive compounds.
The synthesis of chiral organofluorine compounds is a significant area of research, as the introduction of fluorine can enhance biological activity. exfluor.commdpi.com While direct asymmetric fluorination reactions are one approach, the use of chiral fluorinated building blocks like this compound offers a reliable and often more straightforward route to enantiomerically pure products. The diol functionality can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or halides, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
A closely related analogue, the diastereomers of 2,3-difluorobutane-1,4-diol, have been synthesized and utilized as building blocks. nih.govfluorochemie.com The synthetic strategies employed for these diastereomers, which involve epoxide opening and deoxyfluorination, can be adapted for the stereoselective synthesis of this compound, starting from a suitable chiral precursor. Once obtained, this chiral diol can be envisioned as a key intermediate in the synthesis of fluorinated analogues of natural products or designed bioactive molecules.
Table 1: Potential Synthetic Transformations of this compound
| Transformation | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Oxidation | PCC, DMP, Swern Oxidation | Aldehyde, Carboxylic Acid |
| Halogenation | PBr₃, SOCl₂, Appel reaction | Alkyl bromide, Alkyl chloride, Alkyl iodide |
| Etherification | Williamson ether synthesis (e.g., NaH, R-X) | Ether |
| Esterification | Fischer esterification (acid catalyst, R-COOH), Acyl chloride/anhydride | Ester |
Scaffold for the Development of Novel Chiral Ligands and Organocatalysts
The C2-symmetric or pseudo-C2-symmetric nature of many chiral diols makes them excellent scaffolds for the development of chiral ligands and organocatalysts for asymmetric catalysis. daneshyari.comnih.gov While direct examples utilizing this compound are not extensively reported, its structural features make it a promising candidate for this application. The two hydroxyl groups can be functionalized to introduce phosphine, amine, or other coordinating groups to create bidentate or polydentate ligands for transition metal-catalyzed reactions.
The fluorine atom in the scaffold can exert a significant electronic effect, influencing the Lewis basicity of the coordinating atoms and thereby modulating the catalytic activity and selectivity of the resulting metal complex. Furthermore, the stereochemistry at the fluorine-bearing center can create a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity in asymmetric transformations.
In the realm of organocatalysis, chiral diols themselves can act as catalysts, often through hydrogen bonding interactions. daneshyari.com Derivatives of this compound, where the hydroxyl groups are modified to enhance their acidity or basicity, could be explored as novel organocatalysts for a variety of reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
Intermediate for Materials Science Applications (e.g., fluoropolymers, specialty chemicals, non-medical materials)
Fluorinated polymers, or fluoropolymers, are known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. researchgate.net These properties make them valuable in a wide range of applications, from non-stick coatings to high-performance electrical insulation. The incorporation of chiral fluorinated monomers, such as derivatives of this compound, into polymer chains can introduce novel properties and functionalities.
The diol functionality of this compound allows it to be used as a monomer in the synthesis of polyesters and polyurethanes. mdpi.com The presence of the fluorine atom in the polymer backbone can significantly alter the material's properties. For instance, it can enhance the thermal stability and chemical resistance of the resulting polymer. The chirality of the monomer unit could also lead to the formation of polymers with specific helical structures or other forms of supramolecular organization, which could have interesting optical or mechanical properties.
Beyond polymers, this compound can serve as an intermediate in the synthesis of specialty chemicals. Its unique combination of chirality, fluorination, and diol functionality makes it a valuable building block for creating molecules with tailored properties for applications in areas such as liquid crystals, and advanced coatings.
Probes for Mechanistic Chemical Biology Studies (focused on molecular interaction mechanisms, not biological outcome)
Chemical probes are small molecules that are used to study and manipulate biological systems. youtube.com Fluorine-containing molecules are particularly useful as probes for NMR spectroscopy due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the detection of subtle changes in the local environment. acs.org
This compound and its derivatives can be designed as mechanistic probes to study molecular interactions, such as enzyme-substrate or protein-ligand binding. By incorporating this fluorinated scaffold into a molecule that is known to interact with a biological target, researchers can use ¹⁹F NMR to monitor the binding event and gain insights into the conformation of the bound ligand and the nature of the interactions at the binding site. The fluorine atom acts as a sensitive reporter, with its NMR signal changing in response to changes in its electronic environment upon binding.
For example, a substrate analogue containing the this compound core could be synthesized to study the mechanism of an enzyme. By monitoring the ¹⁹F NMR spectrum of the probe in the presence of the enzyme, it may be possible to observe intermediate states in the catalytic cycle and to probe the conformational changes that occur during catalysis. This information is invaluable for understanding the fundamental principles of enzyme function and for the rational design of enzyme inhibitors.
Design and Synthesis of Fluorinated Scaffolds for Conformational Studies
The introduction of fluorine into a molecule can have a profound effect on its conformational preferences due to a combination of steric and electronic effects, including the gauche effect observed in 1,2-difluoroalkanes. nih.govfluorochemie.com The stereospecific placement of a fluorine atom in a molecule like this compound provides a powerful tool for controlling and studying molecular conformation.
Conformational analysis of these fluorinated scaffolds can be carried out using a combination of experimental techniques, such as NMR spectroscopy (measuring coupling constants and nuclear Overhauser effects), and computational methods (molecular mechanics and quantum chemical calculations). nih.govacs.org These studies provide fundamental insights into the non-covalent interactions that govern molecular conformation, including hydrogen bonding, dipole-dipole interactions, and hyperconjugation involving the C-F bond. Understanding these conformational effects is crucial for the rational design of molecules with specific shapes and properties for applications in drug discovery and materials science.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Environmentally Benign Synthetic Protocols
Current synthetic routes to fluorinated organic molecules often rely on traditional methods that can involve hazardous reagents and generate significant chemical waste. The development of more sustainable and environmentally benign synthetic protocols is a key area of future research. This includes a focus on catalytic methods, biocatalysis, and the use of renewable starting materials.
A primary goal is to shift from stoichiometric fluorinating agents to catalytic systems that utilize safer and more abundant fluorine sources. Additionally, biocatalysis, using enzymes like fluorinases or engineered nonheme Fe enzymes, presents a highly selective and eco-friendly method for introducing fluorine under mild conditions. chemrxiv.org Research into enzymes tailored for diol precursors could provide a direct and efficient route to compounds like (2S)-2-fluorobutane-1,4-diol. Furthermore, exploring synthetic pathways that start from renewable feedstocks can significantly reduce the environmental impact. rsc.org
| Synthetic Strategy | Key Advantages | Potential Challenges |
|---|---|---|
| Catalytic Enantioselective Fluorination | High atom economy, reduced waste, potential for high enantioselectivity. nih.gov | Catalyst stability, cost of ligands and metals, availability of safe fluorine sources. |
| Biocatalysis | High selectivity (enantio-, regio-, chemo-), mild reaction conditions, biodegradable catalysts. chemrxiv.orgrsc.org | Enzyme stability, limited substrate scope, potential for low yields. |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint, potential for biodegradable products. rsc.org | Complexity of starting materials, need for efficient conversion pathways. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The presence of a fluorine atom in this compound significantly influences its reactivity, often leading to unique chemical transformations. Future research will likely focus on exploiting the electronic effects of the fluorine atom to discover novel reactivity patterns. The strong electron-withdrawing nature of fluorine can influence the reactivity of the hydroxyl groups and participate in unique intramolecular interactions. acs.orgnih.gov
Emerging areas of exploration include fluorine-directed reactions, where the fluorine atom guides the stereochemical outcome of reactions at adjacent functional groups. The unique structure of fluorinated diols also provides a platform for synthesizing novel fluorinated heterocycles, which are of significant interest in medicinal chemistry. acs.org While the C-F bond is known for its strength, selective activation and functionalization could open new avenues for creating diverse molecular architectures. researchgate.net
Integration with Flow Chemistry and Automated Synthesis for Scalable Research
To accelerate the discovery and development of new applications for fluorinated compounds, the integration of modern automation and flow chemistry is essential. beilstein-journals.orgtechnologynetworks.comresearchgate.net Flow chemistry offers enhanced safety, particularly when handling hazardous fluorinating reagents, improved temperature control, and greater scalability compared to traditional batch processing. beilstein-journals.orgvapourtec.comdurham.ac.ukmit.edu
Automated synthesis platforms can rapidly screen reaction conditions and synthesize libraries of derivatives based on the this compound scaffold. wikipedia.orgnih.gov This high-throughput approach can significantly shorten the timeline for identifying compounds with desired properties by allowing for more efficient optimization and exploration of chemical space. nih.gov
| Technology | Benefits for this compound Research |
|---|---|
| Flow Chemistry | Improved safety with hazardous reagents, precise reaction control leading to higher yields, and seamless scalability. beilstein-journals.orgvapourtec.comdurham.ac.uk |
| Automated Synthesis | Rapid optimization of reaction conditions, high-throughput synthesis of analog libraries for structure-activity relationship (SAR) studies. wikipedia.orgnih.govnih.gov |
Computational Design of Advanced Fluorinated Diol Analogs with Tailored Properties
Computational chemistry and molecular modeling are indispensable tools for designing new molecules with specific, tailored properties. acs.org For this compound, computational methods can predict the physicochemical and biological properties of novel analogs before they are synthesized. nih.govnih.govemerginginvestigators.org
By using techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict how structural modifications will affect the molecule's conformation and electronic properties. nih.gov This allows for the design of analogs with optimized binding affinities for specific biological targets and the virtual screening of compound libraries to prioritize synthetic efforts. nih.govnih.gov
Synergistic Approaches Combining Synthetic Methodologies with Theoretical Predictions
The most powerful approach for future research will involve a synergistic combination of advanced synthetic methodologies and robust theoretical predictions. This integrated strategy allows for a more rational and efficient discovery process. For instance, computational studies can identify a series of promising fluorinated diol analogs, which can then be synthesized using sustainable and automated methods. The experimental results can, in turn, be used to refine the computational models, creating a feedback loop for discovery.
This iterative process of design, synthesis, and testing, guided by computational insights, will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and technological fields. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2S)-2-fluorobutane-1,4-diol, and how is its stereochemical integrity maintained during synthesis?
- Methodological Answer : Synthesis typically begins with a chiral precursor or employs asymmetric fluorination. For example, starting from (2S)-2-aminobutane-1,4-diol, fluorine can be introduced via nucleophilic substitution using DAST (diethylaminosulfur trifluoride) under controlled conditions. The chiral center at C2 is preserved by using enantioselective catalysts (e.g., chiral palladium complexes) or by resolving intermediates via diastereomeric crystallization. Monitoring reaction progress with chiral HPLC ensures retention of the S-configuration .
| Synthesis Step | Reagents/Conditions | Purpose |
|---|---|---|
| Precursor Preparation | (2S)-2-aminobutane-1,4-diol | Chiral backbone |
| Fluorination | DAST, -20°C, anhydrous DCM | Introduce fluorine at C2 |
| Purification | Chiral HPLC or recrystallization | Ensure enantiomeric purity |
Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Utilizes chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention time discrepancies confirm purity .
- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting of signals for diastereotopic protons .
- Mosher Ester Analysis : Derivatization with (R)- or (S)-Mosher acid chloride followed by ¹H NMR to assess stereochemical configuration .
Q. How does the fluorine substituent at C2 influence the physical properties of this compound compared to non-fluorinated analogs?
- Methodological Answer : Fluorine's electronegativity increases polarity, enhancing solubility in polar solvents (e.g., water or DMSO). Hydrogen bonding between the fluorine and hydroxyl groups elevates boiling points (e.g., 108.11 g/mol molecular weight vs. 90.12 g/mol for butane-1,4-diol). FT-IR spectroscopy shows a distinct C-F stretch at ~1100 cm⁻¹, while ¹⁹F NMR confirms fluorine integration .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic substitution reactivity at the fluorinated C2 position in this compound?
- Methodological Answer : Fluorine's poor leaving-group ability (due to strong C-F bonds) necessitates harsh conditions for substitution. For example, SN2 reactions require strong nucleophiles (e.g., NaN₃ in DMF at 80°C) or Lewis acids (e.g., AlCl₃) to polarize the C-F bond. Kinetic studies using ¹⁸O-labeled water reveal partial inversion of configuration, supporting a mixed SN1/SN2 pathway. Comparatively, brominated analogs (e.g., (2S)-2-bromo-1,4-butanediol) undergo substitution 10x faster under identical conditions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound in cellular assays?
- Methodological Answer : Contradictions may arise from stereochemical impurities or solvent effects. Strategies include:
- Stereochemical Validation : Re-analyze batches via chiral HPLC to exclude racemization .
- Isotopic Labeling : Synthesize ¹⁸F or ²H analogs to track metabolic stability in PET or mass spectrometry .
- Dose-Response Profiling : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
- Solvent Controls : Use low-DMSO (<0.1%) or aqueous buffers to mitigate solvent-induced cytotoxicity .
Q. What role does the (2S) configuration play in modulating interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : The S-configuration dictates spatial alignment with chiral binding pockets. Molecular docking simulations (e.g., AutoDock Vina) show that this compound forms hydrogen bonds with residues like Asp189 in hydrolases, whereas the R-enantiomer exhibits steric clashes. Competitive inhibition assays using racemic mixtures vs. enantiopure samples reveal 50% lower IC₅₀ values for the (2S) form, confirming enantioselectivity .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity for fluorinated diols while others show no effect?
- Methodological Answer : Discrepancies may stem from:
- Cell Line Variability : Test in multiple lines (e.g., HeLa vs. MCF-7) to assess tissue-specific responses.
- Metabolic Stability : Fluorinated diols may be rapidly glucuronidated in certain cell types, reducing bioavailability. LC-MS/MS can quantify intracellular concentrations .
- Off-Target Effects : Use CRISPR knockouts (e.g., p53-null cells) to isolate pathway-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
